10-Methoxyibogamine
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Overview
Description
Ibogaine is a naturally occurring psychoactive indole alkaloid found in several plant species, most notably in the root bark of the Tabernanthe iboga shrub, which is native to West Africa . It has been traditionally used in spiritual ceremonies by indigenous cultures in Gabon, Cameroon, and the Republic of the Congo . Ibogaine is known for its potential to treat opioid addiction and other substance use disorders .
Preparation Methods
Ibogaine can be obtained through extraction from plants in the Apocynaceae family, such as Tabernanthe iboga, Voacanga africana, and Tabernaemontana undulata . The total synthesis of ibogaine was first described in 1956 . The synthetic route involves several steps, including the use of voacangine as a precursor . Industrial production methods often involve semi-synthesis from voacangine due to the complexity of the total synthesis .
Chemical Reactions Analysis
Ibogaine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include noribogaine, which is an active metabolite of ibogaine .
Scientific Research Applications
Ibogaine has been extensively studied for its potential in treating opioid addiction . It has shown promise in reducing withdrawal symptoms and cravings in individuals with substance use disorders . Additionally, ibogaine is being researched for its potential to treat other brain disorders, such as traumatic brain injury and depression . Its unique ability to modulate multiple neurotransmitter systems makes it a valuable compound in neuropharmacology .
Mechanism of Action
Ibogaine exerts its effects by interacting with various neurotransmitter systems, including serotonin, dopamine, and glutamate receptors . It acts as a noncompetitive antagonist at the nicotinic acetylcholine receptors, specifically the α3β4 subtype, which is implicated in mitigating opioid withdrawal symptoms . Ibogaine is rapidly metabolized into noribogaine, which also contributes to its pharmacological effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H26N2O |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(1R,15S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene |
InChI |
InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13-,17-,20-/m0/s1 |
InChI Key |
HSIBGVUMFOSJPD-NXWOVTFFSA-N |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |
Canonical SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC |
melting_point |
148 °C Crystals from ethyl acetate. mp: 132 °C /Ibopamine hydrochloride/ |
solubility |
Soluble in chloroform |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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